molecular formula C8H7BrClNO2 B13042477 (R)-2-Amino-2-(3-bromo-4-chlorophenyl)aceticacidhcl

(R)-2-Amino-2-(3-bromo-4-chlorophenyl)aceticacidhcl

Cat. No.: B13042477
M. Wt: 264.50 g/mol
InChI Key: QLWNCGDGZWDVLB-SSDOTTSWSA-N
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Description

®-2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride is a chiral compound with significant importance in various scientific fields. This compound features a bromine and chlorine substituent on the phenyl ring, which influences its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production methods often involve optimizing these steps to ensure high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pH, are crucial in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

®-2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The bromine and chlorine substituents play a role in its binding affinity and activity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride is unique due to its chiral nature and the presence of both bromine and chlorine substituents. These features contribute to its distinct chemical behavior and applications.

Properties

Molecular Formula

C8H7BrClNO2

Molecular Weight

264.50 g/mol

IUPAC Name

(2R)-2-amino-2-(3-bromo-4-chlorophenyl)acetic acid

InChI

InChI=1S/C8H7BrClNO2/c9-5-3-4(1-2-6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m1/s1

InChI Key

QLWNCGDGZWDVLB-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](C(=O)O)N)Br)Cl

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)N)Br)Cl

Origin of Product

United States

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